molecular formula C26H27N3O6S2 B3304613 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 921845-41-2

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3304613
CAS No.: 921845-41-2
M. Wt: 541.6 g/mol
InChI Key: NWJQCLUDBSSVGS-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the piperidine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their antimicrobial and anticancer properties.

    Thiazole derivatives: Used in various medicinal applications.

    Piperidine derivatives: Commonly found in pharmaceuticals.

Uniqueness

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is unique due to its combination of benzofuran, thiazole, and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S2/c1-3-34-22-6-4-5-18-15-23(35-24(18)22)21-16-36-26(27-21)28-25(30)17-11-13-29(14-12-17)37(31,32)20-9-7-19(33-2)8-10-20/h4-10,15-17H,3,11-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQCLUDBSSVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 5
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 6
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

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